Chlorocyclobutane

Description

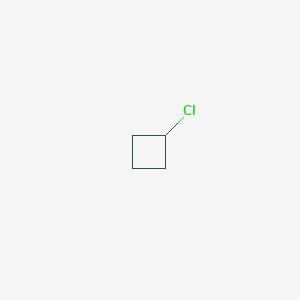

Structure

3D Structure

Properties

IUPAC Name |

chlorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJYMUBZVMSMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149808 | |

| Record name | Chlorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-57-6 | |

| Record name | Chlorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Liquid Chlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid chlorocyclobutane. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may use this compound as a reagent or intermediate in synthesis. All quantitative data is summarized in clear, accessible tables. Furthermore, detailed experimental protocols for determining these key physical properties are provided, offering a practical reference for laboratory work.

Core Physical Properties of this compound

This compound (C₄H₇Cl) is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. The following tables summarize the key physical properties of this compound.

Table 1: General and Molar Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl | [2][3] |

| Molecular Weight | 90.55 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2][4] |

Table 2: Thermodynamic and Physical Constants of this compound

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 83 °C | at 760 mmHg | [2][4] |

| Melting Point | 155-156 °C | - | [2] |

| Note: This value appears unusually high and may be anomalous. Other sources do not provide a melting point. | |||

| Density | 0.991 g/mL | at 25 °C | [2][4] |

| Refractive Index | 1.436 | n20/D | [2] |

| 1.435-1.437 | n20/D | [4] | |

| Vapor Pressure | 85.6 mmHg | at 25 °C | [2] |

| Water Solubility | Insoluble | - | [2] |

| Viscosity | Data not available | - | - |

| Surface Tension | Data not available | - | - |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, two common methods are distillation and the Thiele tube method.[5][6]

a) Simple Distillation:

This method is suitable for determining the boiling point of a pure liquid.[6]

-

Apparatus: A round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

Place a small volume of this compound and a boiling chip in the round-bottom flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[7]

-

b) Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.[5]

-

Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube sealed at one end, and mineral oil.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[8]

-

Density Measurement

Density is the mass per unit volume of a substance. It can be determined accurately using a pycnometer or by direct mass and volume measurements.

a) Pycnometer Method:

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

b) Mass and Volume Measurement:

-

Apparatus: A graduated cylinder or a volumetric pipette, and an analytical balance.[9][10]

-

Procedure:

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.[12]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium lamp (for the D-line).[13]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.[13]

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read from the scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Viscosity Measurement (General Procedure)

Viscosity is a measure of a fluid's resistance to flow.[14] For a low-viscosity liquid like this compound is expected to be, a capillary viscometer would be suitable.[15][16]

-

Apparatus: An Ostwald or Ubbelohde viscometer, a constant temperature bath, and a stopwatch.[15]

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the liquid reaches thermal equilibrium.

-

The liquid is drawn up one arm of the viscometer by suction.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Surface Tension Measurement (General Procedure)

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.[17][18] The Du Noüy ring method or the Wilhelmy plate method are common techniques for its measurement.[19][20][21]

-

Apparatus: A tensiometer with a platinum ring (Du Noüy) or a platinum plate (Wilhelmy).

-

Procedure (Du Noüy Ring Method):

-

A platinum ring is submerged in the this compound.

-

The force required to pull the ring through the surface of the liquid is measured by the tensiometer.

-

The surface tension is calculated from this force, considering the dimensions of the ring.

-

Interrelation of Physical Properties

The physical properties of a liquid are interconnected and are fundamentally governed by the strength of its intermolecular forces.

Caption: Relationship between intermolecular forces and key physical properties.

References

- 1. Surface tension | KRÜSS Scientific [kruss-scientific.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C4H7Cl | CID 70712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vernier.com [vernier.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. homesciencetools.com [homesciencetools.com]

- 12. athabascau.ca [athabascau.ca]

- 13. davjalandhar.com [davjalandhar.com]

- 14. List of viscosities - Wikipedia [en.wikipedia.org]

- 15. corrosionpedia.com [corrosionpedia.com]

- 16. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. schoolphysics.co.uk [schoolphysics.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. dsp-book.narod.ru [dsp-book.narod.ru]

- 21. biolinscientific.com [biolinscientific.com]

Chlorocyclobutane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Cycloalkane

Chlorocyclobutane stands as a significant chemical intermediate, offering a strained four-membered ring system that provides unique conformational constraints and reactivity. This guide furnishes drug development professionals, researchers, and scientists with a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its utility as a building block in the creation of complex molecular architectures.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below, providing a ready reference for experimental design and chemical handling.

| Property | Value | Citations |

| Molecular Formula | C₄H₇Cl | [1][2][3] |

| Molecular Weight | 90.55 g/mol | [1][2] |

| CAS Number | 1120-57-6 | [1] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.991 g/mL at 25 °C | [3] |

| Boiling Point | 83 °C | [3] |

| Melting Point | -155 to -156 °C | [3] |

| Flash Point | -8.9 °C | [2] |

| Refractive Index | n20/D 1.436 | [3] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 85.6 mmHg at 25 °C | [3] |

Synthesis of this compound: Experimental Protocol

Protocol: Free-Radical Chlorination of Cyclobutane (B1203170)

This procedure outlines the synthesis of this compound from cyclobutane using sulfuryl chloride as the chlorinating agent and an azo compound as a radical initiator.

Materials:

-

Cyclobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or Calcium chloride (CaCl₂)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Solvent (e.g., a high-boiling inert solvent if co-solvent is needed)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flushed with an inert gas like argon or nitrogen to ensure anhydrous conditions.

-

Reagent Charging: In the round-bottom flask, place cyclobutane. Dissolve a catalytic amount of the radical initiator (e.g., AIBN) in the cyclobutane.

-

Addition of Chlorinating Agent: Fill the dropping funnel with the required molar equivalent of sulfuryl chloride.

-

Initiation: Gently heat the reaction mixture to reflux to initiate the decomposition of the radical initiator.

-

Propagation: Once reflux is established, add the sulfuryl chloride dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain a steady reflux. The reaction is exothermic. After the addition is complete, continue to heat the mixture at reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Workup:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium carbonate (to neutralize any remaining acid) and then with brine.

-

Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

-

Purification:

-

Filter off the drying agent.

-

The crude this compound can be purified by fractional distillation to separate it from any unreacted cyclobutane and dichlorinated byproducts.

-

Reaction Mechanisms and Workflows

The following diagrams illustrate key reaction mechanisms and a representative synthetic workflow involving cyclobutane derivatives, which are central to understanding the utility of this compound in synthetic chemistry.

Figure 1: Mechanism of Free-Radical Chlorination of Cyclobutane.

The synthesis of bicyclo[1.1.0]butane, a highly strained and reactive molecule of significant interest, can be achieved from a derivative of this compound through an intramolecular Wurtz reaction.

Figure 2: Synthesis of Bicyclo[1.1.0]butane via Wurtz Reaction.

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. The cyclobutane moiety is a recurring motif in a number of natural products and pharmacologically active compounds.

Figure 3: Role of this compound in Bioactive Molecule Synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of this compound and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Beginner's Guide to the Synthesis of Chlorocyclobutane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorocyclobutane, a valuable building block in organic synthesis, serves as a key intermediate in the preparation of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its strained four-membered ring and the presence of a reactive chlorine atom make it a versatile synthon for the introduction of the cyclobutyl moiety. This guide provides a detailed overview of three common methods for the synthesis of this compound, tailored for those with a foundational understanding of organic chemistry. The presented protocols are designed to be clear and reproducible, with a focus on accessibility and safety for laboratory settings.

Synthetic Strategies at a Glance

The synthesis of this compound can be approached from several common starting materials. This guide will focus on three primary methods: the chlorination of cyclobutanol (B46151) using thionyl chloride, the decarboxylative chlorination of cyclobutanecarboxylic acid via the Kochi reaction, and the free-radical chlorination of cyclobutane. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

| Synthesis Method | Starting Material | Reagents | Typical Yield | Key Considerations |

| Substitution from Alcohol | Cyclobutanol | Thionyl chloride (SOCl₂) | Moderate to High | Readily available starting material; reaction evolves toxic gases (SO₂ and HCl) and requires careful handling. |

| Decarboxylative Chlorination | Cyclobutanecarboxylic acid | Lead(IV) acetate (B1210297) (Pb(OAc)₄), Lithium chloride (LiCl) | ~65%[1] | Good yield; requires the use of a toxic heavy metal reagent (lead tetraacetate). |

| Free-Radical Halogenation | Cyclobutane | Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (BPO) | Variable | Direct conversion from the parent hydrocarbon; reactions can be non-selective and produce mixtures of products. |

Experimental Protocols

Synthesis from Cyclobutanol via Nucleophilic Substitution

This method involves the conversion of the hydroxyl group of cyclobutanol into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride is a common and effective reagent for this transformation.

Reaction: C₄H₇OH + SOCl₂ → C₄H₇Cl + SO₂ + HCl

Experimental Protocol:

Materials:

-

Cyclobutanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Add cyclobutanol to the flask, followed by anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution of cyclobutanol. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by distillation.

Logical Workflow for Synthesis from Cyclobutanol:

Caption: Synthesis of this compound from cyclobutanol.

Synthesis from Cyclobutanecarboxylic Acid via Decarboxylative Chlorination (Kochi Reaction)

The Kochi reaction provides an efficient method for the conversion of carboxylic acids to alkyl chlorides.[1] This reaction proceeds via a free-radical mechanism involving the decomposition of a lead(IV) carboxylate intermediate.

Reaction: C₄H₇COOH + Pb(OAc)₄ + LiCl → C₄H₇Cl + CO₂ + Pb(OAc)₂ + HOAc + LiOAc

Experimental Protocol:

Materials:

-

Cyclobutanecarboxylic acid

-

Lead(IV) acetate (Pb(OAc)₄)

-

Lithium chloride (LiCl)

-

Anhydrous benzene (B151609) or toluene (B28343)

-

Anhydrous calcium chloride

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, distillation apparatus.

Procedure:

-

Caution: Lead(IV) acetate is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid, lead(IV) acetate, and lithium chloride.

-

Add anhydrous benzene or toluene to the flask.

-

Heat the reaction mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated lead(II) acetate.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Reaction Pathway for the Kochi Reaction:

References

Fundamental Reactions of Chlorocyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclobutane, a halogenated cyclic alkane, serves as a versatile substrate in a variety of fundamental organic reactions. Its reactivity is dictated by the interplay of ring strain inherent in the four-membered ring and the electronic effects of the chlorine substituent. This guide provides a comprehensive overview of the core reactions of this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and rearrangement reactions. A central theme in the chemistry of this compound is the propensity for carbocationic intermediates to undergo ring expansion, a consequence of the thermodynamic drive to relieve ring strain. This document details the mechanistic pathways of these transformations, supported by quantitative data where available in the scientific literature. Furthermore, it provides illustrative experimental protocols and guidance on the analytical techniques used to characterize the resulting products.

Nucleophilic Substitution Reactions: A Competitive Landscape

This compound, as a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Reaction: Bimolecular Nucleophilic Substitution

The SN2 reaction of this compound involves a concerted, single-step mechanism where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

Key Characteristics:

-

Kinetics: Second-order kinetics, rate = k[this compound][Nucleophile].

-

Stereochemistry: Inversion of configuration at the stereocenter.

-

Favored by: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) and polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO).

Experimental Protocol: Reaction of this compound with Sodium Iodide (Finkelstein Reaction)

Objective: To synthesize iodocyclobutane (B1601185) via an SN2 reaction.

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

-

Add this compound (1.0 equivalent) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude iodocyclobutane.

-

Purify the product by distillation or column chromatography.

-

Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS.

Logical Workflow for SN2 Reaction:

Chlorocyclobutane (CAS No. 1120-57-6): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chlorocyclobutane, identified by the CAS number 1120-57-6, is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry.[1] Its strained four-membered ring and the presence of a reactive chlorine atom make it a valuable building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] The unique conformational constraints and stereochemical properties of the cyclobutane (B1203170) ring have garnered increasing interest in drug discovery, where it can be employed to enhance the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, key reactions, and applications, with a focus on methodologies relevant to researchers and professionals in drug development.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] A summary of its key physical and chemical properties is presented in the tables below. It is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1120-57-6 |

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| IUPAC Name | This compound |

| Synonyms | Cyclobutyl chloride |

| SMILES | C1CC(C1)Cl |

| InChI Key | STJYMUBZVMSMBP-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 82-83 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | -8.9 ± 0.0 °C |

| Refractive Index | 1.447 |

| Vapor Pressure | 85.6 ± 0.1 mmHg at 25°C |

| Solubility | Insoluble in water |

Table 3: Safety and Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods being the free-radical chlorination of cyclobutane and the reaction of cyclobutanol (B46151) with a chlorinating agent.

Experimental Protocol 1: Free-Radical Chlorination of Cyclobutane

This method involves the reaction of cyclobutane with chlorine gas, typically initiated by UV light. The reaction proceeds via a free-radical chain mechanism.

Reaction Scheme:

Caption: Free-radical chlorination of cyclobutane.

Procedure:

-

In a reaction vessel equipped with a UV lamp, a condenser, and a gas inlet, place cyclobutane.

-

Initiate the reaction by turning on the UV lamp.

-

Slowly bubble chlorine gas through the cyclobutane. The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, stop the flow of chlorine gas and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted chlorine and hydrogen chloride.

-

The crude this compound can be purified by fractional distillation.

Experimental Protocol 2: From Cyclobutanol and Thionyl Chloride

This method provides a more controlled synthesis of this compound from the corresponding alcohol, cyclobutanol, using thionyl chloride (SOCl₂).

Reaction Scheme:

Caption: Synthesis from cyclobutanol and thionyl chloride.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclobutanol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred cyclobutanol. A base such as pyridine can be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period to ensure the reaction goes to completion.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC.

-

After cooling, carefully pour the reaction mixture into ice water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude this compound can be purified by distillation.

Key Reactions of this compound

This compound's reactivity is dominated by the carbon-chlorine bond, making it susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by a variety of nucleophiles to introduce different functional groups onto the cyclobutane ring.

General Workflow:

Caption: General workflow for nucleophilic substitution.

Experimental Protocol Example: Synthesis of Cyclobutylamine (B51885)

-

In a sealed reaction vessel, combine this compound with a large excess of ammonia (B1221849) in a suitable solvent such as ethanol.

-

Heat the mixture to a temperature sufficient to drive the reaction (e.g., 100-150 °C). The use of a sealed vessel is necessary to contain the volatile ammonia.

-

After the reaction is complete (monitored by GC or LC-MS), cool the vessel to room temperature.

-

Vent the excess ammonia in a fume hood.

-

The resulting mixture will contain cyclobutylamine hydrochloride. Neutralize with a base (e.g., NaOH) and extract the free cyclobutylamine into an organic solvent (e.g., diethyl ether).

-

Dry the organic extract, remove the solvent, and purify the cyclobutylamine by distillation.

Elimination Reactions

Treatment of this compound with a strong, sterically hindered base typically leads to the formation of cyclobutene (B1205218) via an E2 elimination mechanism.

Experimental Protocol Example: Synthesis of Cyclobutene

-

In a round-bottom flask, dissolve this compound in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).

-

Heat the reaction mixture to reflux.

-

The volatile cyclobutene product can be collected by distillation into a cold trap.

-

The reaction should be carried out under an inert atmosphere to prevent side reactions.

Formation of Grignard Reagent

This compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, cyclobutylmagnesium chloride. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds.

Experimental Protocol: Preparation of Cyclobutylmagnesium Chloride

-

Ensure all glassware is rigorously dried to exclude moisture.

-

In a flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction. The reaction is typically initiated with gentle heating.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.

-

The resulting solution of cyclobutylmagnesium chloride can be used directly in subsequent reactions.

Applications in Drug Development

Conclusion

This compound is a foundational reagent for the synthesis of a wide array of cyclobutane derivatives. Its well-defined reactivity allows for predictable transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic species. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As the importance of non-planar, three-dimensional scaffolds in drug design continues to grow, the utility of versatile building blocks like this compound is expected to expand, paving the way for the discovery of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Ring Strain and Reactivity of Chlorocyclobutane

This technical guide provides a comprehensive overview of the ring strain and reactivity of this compound. The unique four-membered ring structure imparts significant strain energy, which in turn influences its chemical behavior, particularly in nucleophilic substitution reactions. This document details the quantitative aspects of this strain, outlines its consequences for reactivity, and provides detailed experimental protocols for further investigation.

Understanding the Ring Strain of this compound

Cyclobutane (B1203170) and its derivatives are characterized by significant ring strain, a consequence of non-ideal bond angles and eclipsing interactions of substituents.[1] This strain is a combination of angle strain and torsional strain.

1.1. Angle and Torsional Strain

In a hypothetical planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1] This deviation results in substantial angle strain. To alleviate the torsional strain that would arise from the eclipsing of all hydrogen atoms in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation.[2] This puckering slightly decreases the C-C-C bond angles to about 88°, thereby increasing angle strain, but it significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement.[1]

The presence of a chlorine substituent in this compound can lead to two primary conformations: one with the chlorine in an axial position and one with it in an equatorial position. The relative stability of these conformers is determined by the interplay of steric and electronic effects.

1.2. Quantitative Analysis of Ring Strain

| Compound | Total Ring Strain (kcal/mol) | Total Ring Strain (kJ/mol) | Strain per CH₂ Group (kcal/mol) |

| Cyclopropane | 27.6 | 115 | 9.2 |

| Cyclobutane | 26.3 | 110 | 6.6 |

| Cyclopentane | 6.2 | 26 | 1.2 |

| Cyclohexane | 0 | 0 | 0 |

| Data sourced from multiple references.[2][3][4] |

Reactivity of this compound

As a secondary haloalkane, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms.[5] The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The inherent ring strain of the cyclobutyl system also plays a crucial role in its reactivity.

2.1. The SN1 Reaction Pathway

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate.[6] For this compound, this would be a secondary cyclobutyl carbocation. The rate of an SN1 reaction is primarily determined by the stability of this carbocation. The reaction is favored by polar protic solvents, such as water and alcohols, which can stabilize the carbocation intermediate and the leaving group.[7]

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strain Energy Increments [owl.umass.edu]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Spectroscopic Analysis of Chlorocyclobutane: A Technical Guide

Introduction

Chlorocyclobutane is a halogenated cycloalkane that serves as a valuable building block in organic synthesis and as a model compound for studying the conformational dynamics and strain of four-membered ring systems. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and bonding within this compound. This technical guide presents a concise overview of the NMR and IR spectroscopic data of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure. Due to the puckered nature of the cyclobutane (B1203170) ring and the presence of the chlorine substituent, the molecule lacks planarity, leading to chemically non-equivalent protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the magnetic non-equivalence of the protons on the cyclobutane ring. The chlorine atom deshields nearby protons, causing their signals to appear at a lower field (higher ppm). In principle, due to the lack of a plane of symmetry that bisects the C-Cl bond, all three sets of methylene (B1212753) protons and the single methine proton are chemically distinct, potentially giving rise to five unique signals. The methine proton (H-1) is expected to be the most downfield signal. The protons on the adjacent carbons (H-2) and the proton on the carbon furthest from the chlorine (H-3) will appear at intermediate and higher fields, respectively.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three chemically non-equivalent carbon atoms. The carbon atom bonded to the chlorine (C-1) will be the most deshielded and appear furthest downfield. The adjacent carbons (C-2) are equivalent and will produce a single signal, while the carbon opposite the chlorine substituent (C-3) will be the most shielded and appear furthest upfield.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 (CHCl) | 58.6 |

| C-2 (CH₂) | 32.5 |

| C-3 (CH₂) | 12.8 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations, as well as vibrations of the cyclobutane ring itself.

Key vibrational modes for this compound include the C-H stretching of the CH and CH₂ groups, CH₂ scissoring and wagging modes, and the C-Cl stretching frequency. A notable feature in the far-infrared region is the ring-puckering vibration, which is characteristic of four-membered ring systems.

Table 2: Key Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2980 - 2860 | C-H Stretch | Strong |

| ~1450 | CH₂ Scissoring | Medium |

| ~1280 | CH₂ Wagging | Medium |

| ~650 - 750 | C-Cl Stretch | Strong |

| 159 | Ring Puckering (Far-IR) | - |

| 165 | Ring Puckering (Raman) | - |

Experimental Protocols

NMR Spectroscopy

A typical experimental protocol for acquiring NMR spectra of this compound involves the following steps:

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a 300 or 500 MHz instrument.

-

Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Standard pulse sequences are used for both ¹H and ¹³C data collection.

Infrared Spectroscopy

The IR spectrum of liquid this compound can be obtained using the following general procedure:

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a typical experimental workflow for the analysis of this compound.

Caption: Correlation of this compound structure with its NMR and IR data.

Caption: Workflow for spectroscopic analysis of this compound.

A Technical Guide to Chlorocyclobutane: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorocyclobutane, including its nomenclature, physicochemical properties, and key synthetic and reactive protocols. The information is intended for professionals in chemical research and drug development who utilize halogenated cyclic organic compounds as intermediates and building blocks in organic synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure of a chlorine atom attached to a cyclobutane (B1203170) ring is formally named according to IUPAC nomenclature. It is also known by several common and trade names.

-

IUPAC Name: this compound[1]

-

Synonyms: Cyclobutyl chloride, 1-Chlorocyclobutane, cyclobutane, chloro-[2][3][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a distinct odor.[3] It is a halogenated cyclic organic compound known for its reactivity, particularly in nucleophilic substitution and elimination reactions, stemming from the presence of the chlorine atom and the inherent strain of the four-membered ring.[3] The key quantitative properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl | [1][5] |

| Molecular Weight | 90.55 g/mol | [1] |

| Density | 0.991 g/mL at 25 °C | [4][5] |

| Boiling Point | 83 °C | [4][5] |

| Melting Point | -156 °C to -155 °C | [2][4][5] |

| Flash Point | 16°F (-9 °C) | [2][5] |

| Refractive Index (n20/D) | 1.436 | [2][5] |

| Water Solubility | Insoluble | [2][4][5] |

| Vapor Pressure | 85.6 mmHg at 25°C | [2][4][5] |

| CAS Number | 1120-57-6 | [1][2] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and related compounds, as well as a characteristic reaction of a this compound derivative.

Synthesis of this compound via Free-Radical Chlorination

This compound can be synthesized via the free-radical chlorination of cyclobutane. This reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of molecular chlorine into chlorine radicals.

Overall Reaction: C₄H₈ + Cl₂ --(hν/Δ)--> C₄H₇Cl + HCl

Experimental Procedure (Representative):

-

Initiation: A mixture of cyclobutane and chlorine gas is exposed to UV light. The light initiates the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the cyclobutane ring, forming a cyclobutyl radical (•C₄H₇) and hydrogen chloride (HCl).

-

The cyclobutyl radical then reacts with a molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two cyclobutyl radicals, or a cyclobutyl radical and a chlorine radical.

-

Work-up and Purification: The reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove excess HCl. The organic layer is then dried and purified, commonly by distillation, to isolate the this compound product.

Caption: Free-radical chlorination of cyclobutane.

Synthesis of this compound from Cyclobutanol (B46151)

Another common method for synthesizing this compound is the reaction of cyclobutanol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270). This reaction proceeds via a nucleophilic substitution mechanism.

Overall Reaction: C₄H₇OH + SOCl₂ --> C₄H₇Cl + SO₂ + HCl

Experimental Procedure (Representative):

-

Reaction Setup: Cyclobutanol is dissolved in an appropriate solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled solution of cyclobutanol. If pyridine is used, it is typically added to the alcohol solution before the thionyl chloride.

-

Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps, results in the substitution of the hydroxyl group with a chlorine atom. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.

Caption: Synthesis of this compound from cyclobutanol.

Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione

This protocol describes the α-chlorination of a β-diketone, demonstrating a method for introducing a chlorine atom adjacent to a carbonyl group on a cyclobutane-containing molecule.

Materials and Reagents:

-

Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-cyclobutylbutane-1,3-dione (1 equivalent) in dichloromethane.[6]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Add sulfuryl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[6][7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[6][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[6][7]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.[6][7]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6][7]

-

Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[6]

Caption: Experimental workflow for α-chlorination.

Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane (B1620077)

This reaction illustrates the formation of a highly strained bicyclic compound from a dihalogenated cyclobutane, showcasing the reactivity of the carbon-halogen bond.

Overall Reaction: Br-C₄H₆-Cl + 2 Na --(dry ether)--> C₄H₆ (Bicyclobutane) + NaBr + NaCl

Reaction Mechanism: The Wurtz reaction involves the coupling of alkyl halides using sodium metal in an anhydrous solvent like dry ether. In this intramolecular version, both halogen atoms are on the same molecule.

-

Radical Formation: Sodium atoms donate electrons to the 1-bromo-3-chlorocyclobutane molecule, causing the cleavage of the carbon-bromine and carbon-chlorine bonds. This results in the formation of a diradical on the cyclobutane ring at positions 1 and 3.

-

Ring Closure: The two radical centers on the cyclobutane ring couple to form a new carbon-carbon bond, resulting in the formation of the strained bicyclobutane structure.

Caption: Wurtz reaction of 1-bromo-3-chlorocyclobutane.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. quora.com [quora.com]

- 3. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of this compound and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Bicyclobutane - Wikipedia [en.wikipedia.org]

- 5. Write a mechanism for light-initiated reaction of cyclobutene with chlori.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of this compound and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of Cyclobutyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) motif, despite its inherent ring strain, is a valuable structural component in modern medicinal chemistry and organic synthesis. Its unique three-dimensional structure can impart favorable pharmacological properties, such as metabolic stability and conformational rigidity. Cyclobutyl halides are fundamental building blocks for the introduction of this strained ring system into more complex molecules. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing cyclobutyl halides. It includes detailed experimental protocols, a comparative summary of physical properties, and graphical representations of synthetic pathways to serve as a technical resource for laboratory professionals.

Early History and Discovery

The story of cyclobutyl halides is intrinsically linked to the initial synthesis and characterization of the cyclobutane ring itself. While cyclobutane derivatives are found in nature, such as in the ladderane structure of pentacycloanammoxic acid, their initial creation was a synthetic challenge.[1]

The parent hydrocarbon, cyclobutane, was first successfully synthesized in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene (B1205218) over a nickel catalyst.[1] This achievement marked the definitive entry of four-membered carbocycles into the realm of synthetic organic chemistry.

The first preparations of cyclobutyl halides are not attributed to a single discovery but emerged from the application of general halogenation methods to cyclobutane precursors. One of the earliest and most significant methods for converting a carboxylic acid to a halide with the loss of one carbon atom is the Hunsdiecker reaction. First demonstrated by Alexander Borodin in 1861 with the synthesis of methyl bromide from silver acetate, the reaction was later developed into a general method by Cläre and Heinz Hunsdiecker in the 1930s.[2][3] This radical decarboxylation-halogenation was a key early pathway for the synthesis of cyclobutyl bromide from cyclobutanecarboxylic acid.[4][5]

Key Synthetic Methodologies

Several reliable methods have been established for the synthesis of cyclobutyl halides. The choice of method often depends on the starting material availability, desired scale, and required purity of the final product.

Hunsdiecker Reaction

This classic method involves the thermal decarboxylation of the silver salt of cyclobutanecarboxylic acid in the presence of bromine to yield cyclobutyl bromide.[2][3] The reaction proceeds through a radical mechanism.[6] While effective, it requires the preparation of the dry silver salt and can sometimes yield rearrangement byproducts.[4]

Rearrangement of Cyclopropylcarbinol

A common and industrially relevant method for synthesizing cyclobutyl bromide involves the treatment of cyclopropylcarbinol with hydrobromic acid.[7] This reaction proceeds via a carbocationic intermediate that undergoes ring expansion. A significant drawback of this method is the frequent co-production of isomeric byproducts, such as cyclopropylmethyl bromide and 4-bromo-1-butene, which can be difficult to separate due to their similar boiling points.[7]

Halogenation of Cyclobutanol (B46151)

Perhaps the most direct and widely used modern laboratory-scale preparations start from cyclobutanol. This alcohol can be converted to the corresponding cyclobutyl halides using standard halogenating agents.

-

Cyclobutyl Chloride: Thionyl chloride (SOCl₂) or reaction with lead tetraacetate in the presence of a chloride salt (Kochi method) can be used.[4]

-

Cyclobutyl Bromide: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective reagents.

-

Cyclobutyl Iodide: This can be prepared from the corresponding chloride or bromide via the Finkelstein reaction or by using reagents like triphenylphosphine, iodine, and imidazole.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutyl Bromide via Hunsdiecker Reaction

This protocol is adapted from the procedure described for multi-mole batches.[4]

Step 1: Preparation of Silver Cyclobutanecarboxylate (B8599542)

-

Dissolve cyclobutanecarboxylic acid (1.0 eq) in an adequate volume of water.

-

Add 2 N potassium hydroxide (B78521) solution until the phenolphthalein (B1677637) endpoint is reached.

-

To this solution, add a solution of silver nitrate (B79036) (1.0 eq) in water and allow the mixture to stand for 1 hour.

-

Filter the resulting precipitate. Wash the collected solids twice with water, then twice with methanol, and finally twice with ether.

-

Dry the collected silver salt under vacuum to complete dryness before proceeding.

Step 2: Bromination and Decarboxylation

-

In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the dry silver cyclobutanecarboxylate (1.0 eq) in a suitable solvent like carbon tetrachloride.

-

Cool the suspension to -20°C using a cooling bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred suspension over 2 hours, maintaining the temperature at -20°C.

-

After the addition is complete, stir the reaction mixture at -20°C for an additional hour.

-

Remove the cooling bath and continue stirring until the characteristic red-brown color of bromine disappears.

-

Filter the mixture to remove the silver bromide precipitate. Wash the collected silver salts with fresh solvent.

-

The combined filtrate contains the cyclobutyl bromide product, which can be purified by distillation. Yields typically range from 32-60%.[4]

Protocol 2: General Synthesis of Cyclobutyl Chloride from Cyclobutanol

This is a generalized procedure based on standard laboratory methods.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanol (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly and carefully add thionyl chloride (SOCl₂, ~1.2 eq) to the cyclobutanol. The addition is exothermic and releases HCl gas, which should be vented to a scrubber.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture back to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude cyclobutyl chloride can be purified by fractional distillation.

Physicochemical Properties

The physical properties of cyclobutyl halides are critical for their purification, handling, and use in subsequent reactions. The following table summarizes key quantitative data for the series.

| Property | Cyclobutyl Fluoride (B91410) | Cyclobutyl Chloride | Cyclobutyl Bromide | Cyclobutyl Iodide |

| CAS Number | 666-16-0[8] | 1120-57-6 | 4399-47-7[2] | 38557-29-8[9] |

| Molecular Formula | C₄H₇F[8] | C₄H₇Cl | C₄H₇Br[2] | C₄H₇I[9] |

| Molecular Weight | 74.10 g/mol [8] | 90.55 g/mol | 135.00 g/mol [2] | 182.00 g/mol [9] |

| Boiling Point | ~40-50 °C (est.) | 83 °C | 108 °C[2] | 141.4 °C[9] |

| Density | N/A | 0.991 g/mL at 25°C | 1.434 g/mL at 25°C[2] | 1.9 g/cm³[9] |

| Refractive Index | N/A | n20/D 1.436 | n20/D 1.479[2] | 1.57[9] |

Note: Data for cyclobutyl fluoride is limited; the boiling point is an estimate based on trends.

Synthetic Pathways Overview

Cyclobutyl halides can be accessed from several common starting materials. The choice of pathway depends on precursor availability and the potential for isomeric impurities.

// Nodes A [label="Cyclobutanecarboxylic\nAcid", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Cyclopropylcarbinol", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Cyclobutanol", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cyclobutyl Halides\n(Cl, Br, I)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> D [label=" Hunsdiecker Reaction\n(Ag Salt, Br2)"]; B -> D [label=" HBr\n(Ring Expansion)"]; C -> D [label=" SOCl2, PBr3, etc.\n(Direct Substitution)"]; } .dot Caption: Major synthetic routes for the preparation of cyclobutyl halides.

Applications in Research and Development

Cyclobutyl halides are primarily used as versatile intermediates in organic synthesis.[4][10] Their utility stems from the reactivity of the carbon-halogen bond, which allows for participation in a wide range of transformations, including:

-

Nucleophilic Substitution: The halide can be displaced by a variety of nucleophiles to introduce new functional groups.

-

Grignard Reagent Formation: They can be converted into cyclobutylmagnesium halides, which are powerful carbon nucleophiles for forming new C-C bonds.[4]

-

Cross-Coupling Reactions: They serve as coupling partners in modern metal-catalyzed reactions to attach the cyclobutyl moiety to other organic fragments.[11]

In drug development, the cyclobutane ring is often incorporated to replace more flexible linkers or gem-dimethyl groups, helping to lock a molecule into a bioactive conformation and improve its metabolic profile. The availability of cyclobutyl halides as starting materials is crucial for the exploration of this chemical space by medicinal chemists.

References

- 1. Cyclobutyl Chloride CAS 1120-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Cyclobutyl bromide | 4399-47-7 [chemicalbook.com]

- 3. Cyclobutyl bromide | CymitQuimica [cymitquimica.com]

- 4. Cyclobutyl chloride | 1120-57-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. (Iodomethyl)cyclobutane | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorocyclobutane | C4H7F | CID 11051569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 38557-29-8,iodocyclobutane | lookchem [lookchem.com]

- 10. Cyclobutyl chloride Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Chlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclobutane, a fundamental halogenated cycloalkane, exhibits a complex conformational landscape dominated by ring-puckering. This phenomenon, driven by the molecule's tendency to alleviate torsional strain, results in a non-planar structure with distinct axial and equatorial positions for the chlorine substituent. Understanding the energetics and geometry of these conformers is crucial for predicting the molecule's reactivity, spectroscopic properties, and its potential role as a structural motif in medicinal chemistry. This guide provides an in-depth analysis of the theoretical studies on this compound conformation, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the underlying principles of its conformational dynamics.

Introduction

The conformational flexibility of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical, chemical, and biological properties. Cyclobutane (B1203170) and its derivatives are particularly interesting due to the delicate balance between angle strain in a planar conformation and the torsional strain that drives the ring to pucker.[1][2] The introduction of a substituent, such as a chlorine atom, further complicates this conformational preference, leading to the existence of distinct axial and equatorial conformers with different energies and populations.

Theoretical studies, combining computational chemistry and gas-phase experimental techniques, have been instrumental in elucidating the conformational behavior of this compound. These studies aim to define the potential energy surface of the ring-puckering motion, identify the stable conformers, and quantify the energy barriers between them.

Conformational Landscape of this compound

The cyclobutane ring is not planar but exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering is a mechanism to relieve the torsional strain that would be present in a planar structure. For a monosubstituted cyclobutane like this compound, this puckering leads to two distinct conformers: one with the chlorine atom in an axial position and one with it in an equatorial position. The equatorial conformer is generally more stable.

The ring inversion process, during which the ring passes through a planar transition state, interconverts the axial and equatorial conformers. The energy difference between the conformers and the energy barrier to this inversion are key parameters that define the conformational dynamics of the molecule.

Quantitative Conformational Data

Theoretical and experimental studies have provided quantitative data on the conformation of this compound. The following tables summarize the key energetic and geometric parameters.

| Parameter | Value | Method | Reference |

| Energy Barrier to Ring Inversion | ~1.5 kcal/mol | General value for cyclobutane derivatives | [3] |

| Puckering Potential Function | V(X) = aX⁴ - bX² + cX³ | Far-Infrared Spectroscopy | [4] |

| a | 6.048 x 10⁵ cm⁻¹/Å⁴ | Far-Infrared Spectroscopy | [4] |

| b | 2.039 x 10⁴ cm⁻¹/Ų | Far-Infrared Spectroscopy | [4] |

| c | 11.78 x 10⁴ cm⁻¹/ų | Far-Infrared Spectroscopy | [4] |

Table 1: Energetic parameters for this compound conformation. The potential function describes the energy (V) as a function of the ring-puckering coordinate (X).

| Parameter | Value | Method | Reference |

| Ring Dihedral Angle (Cyclobutane) | 27.9° ± 1.6° | Gas Electron Diffraction & Infrared Spectroscopy | [5] |

| Equilibrium Puckering Angle (θeq) (Cyclobutane) | 29.59° | Ab initio calculations | [6] |

Table 2: Geometric parameters for the puckered ring of cyclobutane. Data for this compound is inferred from these fundamental values.

Experimental and Computational Protocols

The determination of the conformational parameters of this compound relies on a synergy between experimental measurements and theoretical calculations.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[7]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Bombardment: A high-energy electron beam (typically 40-60 keV) is directed at the gas stream.

-

Scattering: The electrons are scattered by the molecules, creating a diffraction pattern.

-

Detection: The diffraction pattern, consisting of concentric rings, is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived. By comparing the experimental scattering pattern with theoretical patterns for different conformers, their relative populations and geometries can be determined.

Experimental Protocol: Far-Infrared Spectroscopy

Far-infrared spectroscopy probes the low-frequency vibrations of a molecule, including the ring-puckering motion.[4]

Methodology:

-

Sample Preparation: A sample of gaseous this compound is placed in a long-path gas cell.

-

Spectral Acquisition: The infrared spectrum is recorded in the far-infrared region (typically 33-200 cm⁻¹).

-

Data Analysis: The observed absorption bands, corresponding to transitions between the energy levels of the ring-puckering vibration, are assigned. These transitional frequencies are then fitted to a potential function to describe the puckering potential energy surface.

Computational Protocol: Ab initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are quantum mechanical methods used to model the electronic structure and properties of molecules.[8]

Methodology:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to locate all possible conformers (axial and equatorial).

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. This is typically done using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or DFT with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Transition State Search: The transition state for the ring inversion is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Energy Profile: The relative energies of the conformers and the energy barrier for inversion are calculated to construct a potential energy profile for the ring-puckering motion.

Visualizing Conformational Dynamics

The relationships between the different conformational states of this compound can be visualized using diagrams.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of Chlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and intermediates involved in the reactions of chlorocyclobutane. Particular focus is placed on solvolysis reactions, the nature of the carbocation intermediates, rearrangement pathways, and the experimental evidence that underpins our understanding of these processes.

Core Reaction Mechanisms of this compound

This compound undergoes reactions through several key mechanistic pathways, primarily dictated by the reaction conditions. These include unimolecular substitution (SN1), free-radical halogenation, and metal-mediated reactions.

Solvolysis (SN1) and Carbocation Intermediates

Under solvolytic conditions (e.g., in aqueous ethanol), this compound reacts via a unimolecular SN1 mechanism. The rate-determining step is the departure of the chloride ion to form a cyclobutyl carbocation. This intermediate is highly reactive and can undergo several subsequent reactions, including nucleophilic attack by the solvent and rearrangement to more stable carbocations.

The cyclobutyl cation is a fascinating intermediate. Computational studies suggest that it can exist as a nonclassical, sigma-delocalized species.[1] This delocalization can contribute to its transient stability. However, the significant ring strain of the four-membered ring and the secondary nature of the carbocation make it prone to rearrangement.

Key Intermediates in Solvolysis:

-

Cyclobutyl Carbocation: The initial intermediate formed upon departure of the chloride ion.

-

Cyclopropylmethyl Carbocation: Formed via a ring-contraction rearrangement. This cation is stabilized by the overlap of the cyclopropyl (B3062369) C-C bonding orbitals with the empty p-orbital of the carbocationic center.[2]

-

Homoallyl (But-3-enyl) Cation: Can be formed by the ring-opening of the cyclopropylmethyl cation.

-

Cyclopentyl Carbocation: In some cases, ring expansion of the cyclobutylmethyl cation (formed from a related substrate) to the more stable cyclopentyl cation has been observed.[3]

These carbocations exist in equilibrium, and the distribution of products is highly dependent on the reaction conditions, particularly the solvent.[2]

Free-Radical Halogenation

In the presence of light, this compound can be formed from the reaction of cyclobutane (B1203170) with chlorine via a free-radical chain mechanism.[4][5] This reaction proceeds through initiation, propagation, and termination steps, involving a cyclobutyl radical intermediate.

Reaction Steps:

-

Initiation: Photolysis of chlorine gas (Cl2) to form two chlorine radicals (2 Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from cyclobutane to form a cyclobutyl radical (•C4H7) and hydrogen chloride (HCl).

-

The cyclobutyl radical reacts with a molecule of Cl2 to form this compound (C4H7Cl) and a new chlorine radical.

-

-

Termination: Combination of any two radical species.

Quantitative Data on this compound Solvolysis

The rate of solvolysis of this compound is sensitive to the ionizing power of the solvent. The following tables summarize key quantitative data from studies on the solvolysis of this compound and related compounds.

Table 1: Thermodynamic Parameters for the Hydrolysis of Cyclobutyl Chloride in Water at 25°C

| Compound | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·deg) |

| Cyclobutyl Chloride | 0.1519 x 10⁻⁴ | 27.45 | -10.7 |

Data extracted from "Heat Capacity of Activation for the Hydrolysis of Cyclopropylcarbinyl and Cyclobutyl Chlorides in Water". Note: This data is for hydrolysis in pure water.